N-[4-(dimethylamino)phenyl]-4-(thiophen-2-yl)oxane-4-carboxamide
Description
N-[4-(dimethylamino)phenyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) core substituted with a thiophen-2-yl group and a dimethylamino-phenyl carboxamide moiety. Its structural complexity arises from the combination of a rigid oxane ring, a sulfur-containing heteroaromatic thiophene, and a polar dimethylamino group.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-20(2)15-7-5-14(6-8-15)19-17(21)18(9-11-22-12-10-18)16-4-3-13-23-16/h3-8,13H,9-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMBGUZSIFITKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with thiophene-2-carboxylic acid under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and amidation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-4-(thiophen-2-yl)oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-4-(thiophen-2-yl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or drug candidate due to its interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting cancer cell proliferation or modulating neurotransmitter activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene Carboxamide Derivatives ()
Compounds 11, 12, 13, and 15 in share a thiophene-carboxamide backbone but differ in substituents and synthetic yields:
| Compound ID | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 11 | 2-chlorophenyl, 4-methoxyphenyl | 66 | 156–158 |
| 12 | 2-nitrophenyl, 4-methoxyphenyl | 59 | 167–168 |
| 13 | 3,4-dimethoxyphenyl, 4-methoxyphenyl | 52 | 167–168 |
| 15 | Hydrazinocarbonyl, 4-methoxyphenyl | 84 | >300 |
Key Differences :
- Core Structure: The target compound features an oxane ring, while compounds have a planar thiophene core.
- Synthesis Yields : Compound 15’s high yield (84%) contrasts with lower yields (52–66%) for others, suggesting steric or electronic effects from substituents. The target compound’s synthesis may require optimization for similar efficiency.
Oxane-Containing Carboxamide ()
The compound 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide shares the oxane core but diverges in substituents:
- Substituents: A sulfanyl-methyl group and chlorophenoxy-phenyl replace the target’s thiophen-2-yl and dimethylamino-phenyl groups.
- Functional Groups: The N-hydroxy carboxamide in vs. N-dimethylamino in the target compound alters polarity and hydrogen-bonding capacity.
Implications :
- The sulfanyl group in may confer redox activity or metal-binding properties absent in the target compound.
Quinoline Derivative with Dimethylamino Group ()
The patented quinoline derivative (polymorph of (2E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide) shares a dimethylamino group but differs significantly:
- Core Structure: Quinoline vs. oxane-thiophene in the target compound.
- Functional Groups: Cyano, ethoxy, and pyridyl-methoxy groups in vs. thiophene and carboxamide in the target.
Pharmacological Relevance :
- Quinoline derivatives often target kinases or DNA topoisomerases. The target compound’s thiophene-oxane system may prioritize different biological pathways .
Physicochemical and Spectral Comparisons
Melting Points and Stability
- compounds show melting points between 156–300°C, with Compound 15 (>300°C) indicating high crystalline stability. The target compound’s melting point is unreported but likely influenced by its oxane ring’s rigidity.
Spectral Data (NMR, IR)
- Thiophene carboxamides () show distinct ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and carboxamide NH (δ 10–12 ppm). The target compound’s oxane ring protons would resonate near δ 3.5–4.5 ppm, with thiophene protons at δ 7.0–7.5 ppm.
- IR spectra for carboxamides typically show C=O stretches near 1650–1700 cm⁻¹, consistent across analogs .
Biological Activity
N-[4-(dimethylamino)phenyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H16N2O2S. The compound features a dimethylamino group, a phenyl ring, and a thiophene moiety, which contribute to its unique pharmacological profile.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 3.8 | Inhibition of cell cycle progression |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced edema and inflammatory cytokine levels.
| Model | Edema Reduction (%) | Cytokine Inhibition (pg/mL) |
|---|---|---|
| Carrageenan-induced paw edema | 75.3 | TNF-α: 150 → 80 |
| Acute lung injury model | 68.9 | IL-6: 200 → 90 |
The compound demonstrated efficacy comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
- Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines, reducing inflammation.
- Cell Cycle Arrest : By inhibiting CDKs, the compound causes cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound in vivo:
- Study on Breast Cancer Model : A study involving MCF-7 xenografts in mice showed that treatment with the compound resulted in a significant reduction in tumor size without notable toxicity.
- Inflammatory Disease Model : In a model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and histological improvement in synovial tissue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
